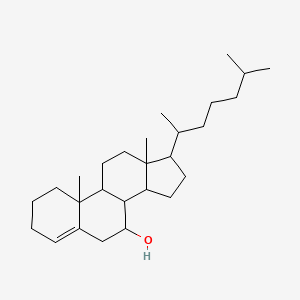
Pseudocholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudocholesterol is a synthetic compound that mimics the structure of cholesterol but does not occur naturally in living systems. Unlike cholesterol, this compound lacks biological activity. It possesses the same tetracyclic diterpene structural framework and functional groups (C=C, OH, CH3, and C8H17) as cholesterol .
Métodos De Preparación
Pseudocholesterol can be synthesized from cholesterol through a three-step reaction process. The synthesis involves the use of 9,10-dicyanoanthracene (DCA) and lumiflavin (LF) as sensitizers for photooxygenation . The reaction conditions typically include:
Step 1: Cholesterol is subjected to photooxygenation in the presence of DCA and LF.
Step 2: The intermediate product undergoes further chemical modifications.
Step 3: The final product, this compound, is obtained after purification.
Análisis De Reacciones Químicas
Pseudocholesterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using singlet oxygen, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents used in these reactions include singlet oxygen, reducing agents, and various catalysts. The major products formed from these reactions are enol derivatives and hydroperoxides .
Aplicaciones Científicas De Investigación
Pseudocholesterol has several scientific research applications, including:
Biology: this compound is used to investigate the structural and functional properties of cell membranes.
Medicine: Research on this compound helps in understanding the role of cholesterol and its derivatives in various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pseudocholesterol involves its interaction with singlet oxygen during photooxygenation reactions. The ene reaction of singlet oxygen with this compound leads to the formation of hydroperoxides, which can further rearrange to form enol derivatives . These reactions help in understanding the photochemical damage caused by reactive oxygen species.
Comparación Con Compuestos Similares
Pseudocholesterol is unique due to its structural similarity to cholesterol but lack of biological activity. Similar compounds include:
Cholesterol: A naturally occurring sterol with significant biological activity.
7β-Methoxypseudo-cholesterol-4-ene: A derivative of this compound with similar structural properties.
This compound’s uniqueness lies in its ability to mimic cholesterol’s structure without participating in biological processes, making it a valuable tool for research.
Propiedades
Número CAS |
475-32-1 |
|---|---|
Fórmula molecular |
C27H46O |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h11,18-19,21-25,28H,6-10,12-17H2,1-5H3 |
Clave InChI |
VGPZGKAKMKKHLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CCCCC34C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


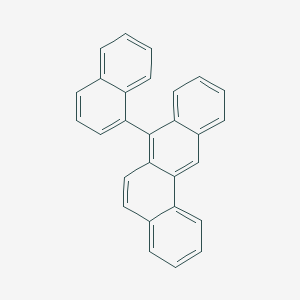
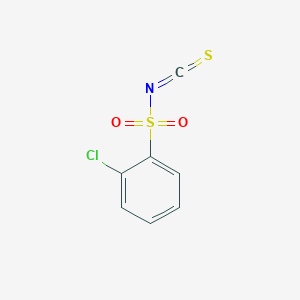
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)

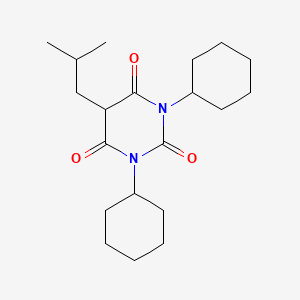
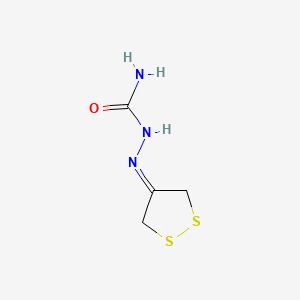
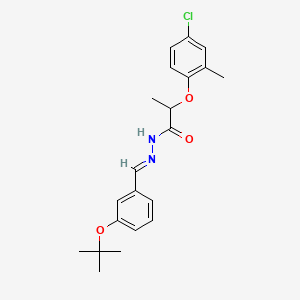
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)

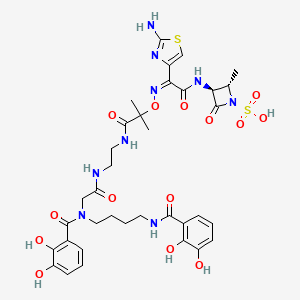
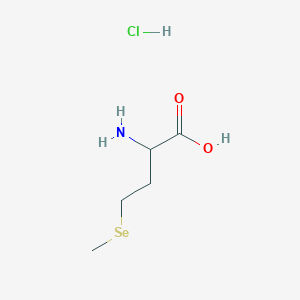

![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
